

# FB23 solubility and preparation for experiments

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## Compound of Interest

Compound Name: FB23

Cat. No.: B15612780

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## Application Notes and Protocols for FB23

### Introduction

**FB23** is a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m<sup>6</sup>A) mRNA demethylase.[1][2][3] By inhibiting FTO, **FB23** prevents the demethylation of m<sup>6</sup>A on mRNA, which plays a crucial role in various biological processes, including cancer development. Its ability to suppress cell proliferation and induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML), makes it a significant compound for research and drug development.[1][4][5] **FB23-2** is a derivative of **FB23**, which is converted to the active metabolite **FB23** within cells.[3][4] These notes provide detailed information on the solubility of **FB23** and **FB23-2**, along with protocols for their preparation and use in key experiments.

## Solubility Data

The solubility of **FB23** and its derivative **FB23-2** is critical for the preparation of stock solutions and experimental media. The following tables summarize the solubility data in various solvents. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1][6]

Table 1: Solubility of **FB23**

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	75	198.82	Use fresh, anhydrous DMSO.[1]
DMSO	38	100.73	Use fresh, anhydrous DMSO.[1]
DMSO	2	5.30	-
Water	Insoluble	Insoluble	-[1]
Ethanol	Insoluble	Insoluble	-[1]

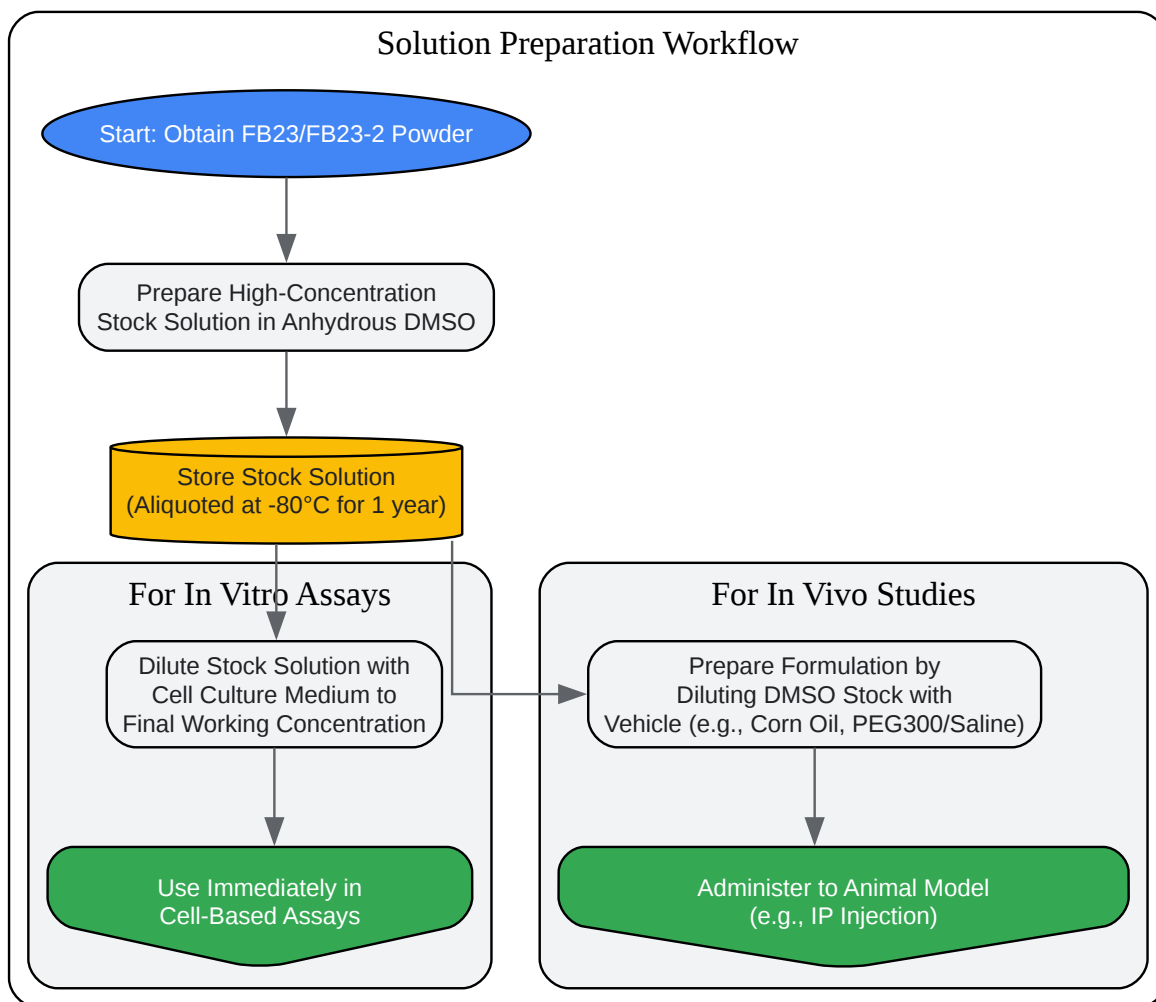
Table 2: Solubility of **FB23-2**

Solvent/Vehicle	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	78	198.85	Use fresh, anhydrous DMSO.[6]
DMSO	25	63.74	Requires sonication. [7]
DMSO	12	30.59	Use fresh, anhydrous DMSO.[6]
DMSO	2	5.30	Clear solution.
10% DMSO + 90% Corn Oil	≥ 2.08	≥ 5.30	Clear solution for in vivo use.[7]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08	≥ 5.30	Clear solution for in vivo use.[7]

## Experimental Protocols

### Preparation of Stock and Working Solutions

Proper preparation of **FB23** and **FB23-2** solutions is essential for experimental success. The following diagram and protocol outline the workflow for preparing solutions for in vitro and in vivo experiments.



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Workflow for preparing **FB23**/**FB23-2** solutions.

#### Protocol for In Vitro Stock Solution (10 mM)

- Weigh the required amount of **FB23** or **FB23-2** powder in a sterile microfuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

- Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution.[\[7\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C for up to one year.[\[1\]](#)

#### Protocol for In Vivo Formulation (Corn Oil Vehicle)

- Prepare a stock solution of **FB23** or **FB23-2** in DMSO (e.g., 20.8 mg/mL).
- For a final concentration of  $\geq 2.08$  mg/mL, add 1 part of the DMSO stock solution to 9 parts of corn oil.[\[7\]](#)
- Mix thoroughly by vortexing to ensure a clear, homogenous solution.
- This formulation should be prepared fresh before each use.[\[1\]](#)[\[6\]](#)

## Cell-Based Assays

#### Cell Proliferation Assay (AML Cell Lines)

This protocol is designed to assess the anti-proliferative effects of **FB23** on Acute Myeloid Leukemia (AML) cell lines such as NB4 and MONOMAC6.[\[1\]](#)

- Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of appropriate culture medium.
- Compound Treatment: Prepare serial dilutions of **FB23** or **FB23-2** from the DMSO stock solution in culture medium. Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control. Typical concentration ranges are 1-50  $\mu$ M for **FB23** and 0.5-20  $\mu$ M for **FB23-2**.[\[1\]](#)[\[7\]](#)
- Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[1\]](#)
- Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay, following the manufacturer's

instructions.

- Data Analysis: Calculate the half-maximal inhibitory concentration ( $IC_{50}$ ) values by plotting cell viability against the logarithm of the compound concentration. **FB23** has shown  $IC_{50}$  values of 44.8  $\mu$ M in NB4 and 23.6  $\mu$ M in MONOMAC6 cells.[1][2]

### m<sup>6</sup>A Dot Blot Assay

This assay quantifies the global m<sup>6</sup>A levels in mRNA following treatment with an FTO inhibitor.

- Cell Treatment: Treat AML cells with 5  $\mu$ M of **FB23** or **FB23-2** (or DMSO as a control) for 72 hours.[1][6]
- mRNA Isolation: Isolate total RNA from the cells and purify the mRNA using an appropriate kit (e.g., oligo(dT) magnetic beads).
- RNA Quantification: Determine the concentration of the purified mRNA.
- Blotting: Spot serial dilutions of the mRNA onto a nylon membrane and crosslink using UV light.
- Immunodetection: Block the membrane and then incubate with an anti-m<sup>6</sup>A antibody. Follow this with incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalization: Stain the membrane with Methylene Blue to visualize the total mRNA loading for normalization.[4]

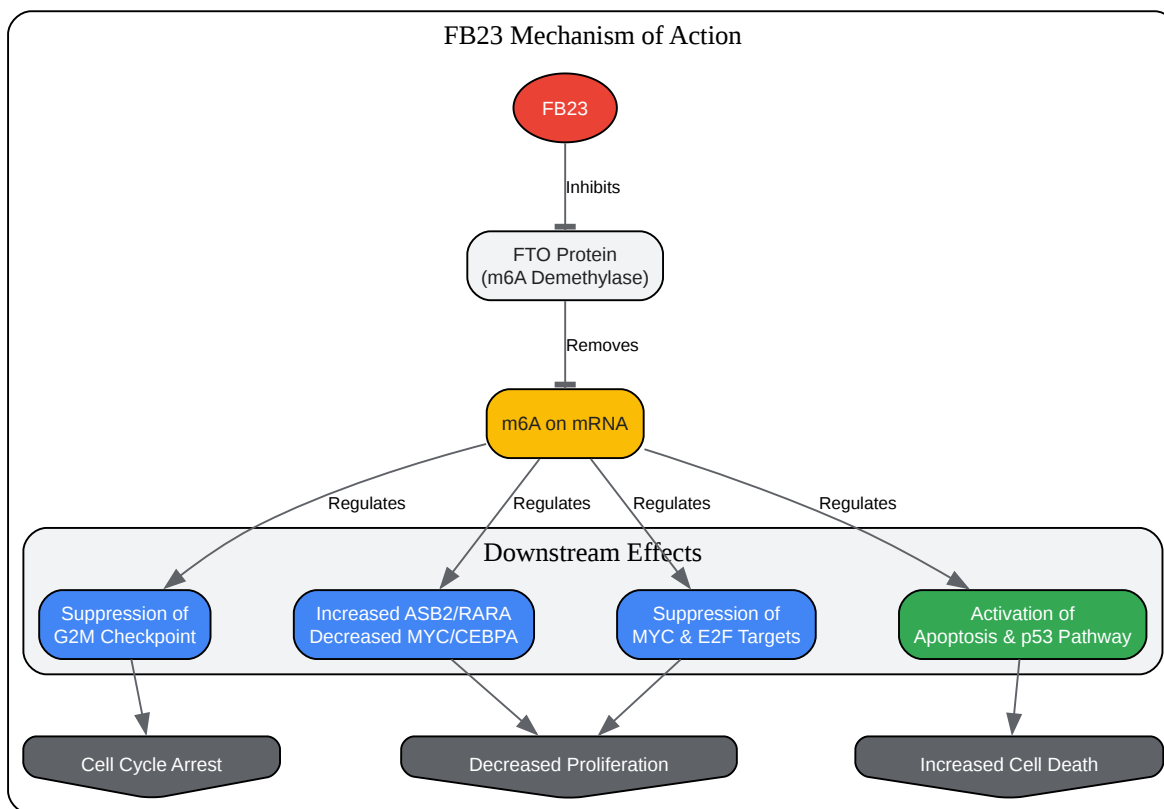
## Mechanism of Action and Signaling Pathway

**FB23** functions as a selective inhibitor of the FTO m<sup>6</sup>A demethylase.[2] In cancer cells, particularly AML, FTO is often overexpressed and promotes leukemogenesis.[4] By binding directly to FTO, **FB23** blocks its demethylase activity, leading to an increase in global m<sup>6</sup>A levels in mRNA.[4] This altered RNA methylation status affects the expression of key oncogenes and tumor suppressors.

The inhibition of FTO by **FB23** triggers a cascade of downstream effects that collectively suppress cancer progression:

- **Suppression of Oncogenic Pathways:** It leads to the downregulation of MYC and E2F targets, as well as G2M checkpoint signaling cascades, which are crucial for cell cycle progression and proliferation.[\[1\]](#)[\[4\]](#)
- **Activation of Apoptosis:** **FB23** treatment activates the p53 pathway and induces apoptosis.[\[1\]](#)[\[4\]](#)
- **Modulation of Gene Expression:** It increases the expression of tumor suppressor genes like ASB2 and RARA while decreasing the expression of oncogenes such as MYC and CEBPA.[\[4\]](#)

The diagram below illustrates the signaling pathway affected by **FB23**.



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Signaling pathway inhibited by **FB23**.

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